2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
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Overview
Description
GSK1713088A is a chemical compound with the molecular formula C28H31ClFN7O3This compound has been investigated for its therapeutic potential in treating various diseases, including cancer .
Preparation Methods
The synthesis of GSK1713088A involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure:
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods for GSK1713088A involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
GSK1713088A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: GSK1713088A can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
GSK1713088A has been extensively studied for its applications in scientific research, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new synthetic methodologies.
Biology: The compound is used to investigate cellular signaling pathways and to understand the role of kinases in various biological processes.
Mechanism of Action
GSK1713088A exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
GSK1713088A is similar to other kinase inhibitors, such as GSK180736A and GSK2163632A. These compounds share a common pyrrolopyrimidine core, which binds within the ATP pocket of the kinase. GSK1713088A is unique in its selectivity and potency for specific kinases, making it a valuable tool in research and therapeutic applications .
Similar compounds include:
GSK180736A: A kinase inhibitor with a similar core structure but different functional groups.
GSK2163632A: Another kinase inhibitor with distinct selectivity and potency profiles
GSK1713088A stands out due to its unique binding properties and therapeutic potential, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C28H31ClFN7O3 |
---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
2-[[2-[4-chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C28H31ClFN7O3/c1-3-11-37-12-8-16(9-13-37)40-22-15-21(23(39-2)14-18(22)29)34-28-35-26-17(7-10-32-26)27(36-28)33-20-6-4-5-19(30)24(20)25(31)38/h4-7,10,14-16H,3,8-9,11-13H2,1-2H3,(H2,31,38)(H3,32,33,34,35,36) |
InChI Key |
GGQTUXCKDZGJDL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl |
Canonical SMILES |
CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1713088A; GSK 1713088A; GSK-1713088A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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